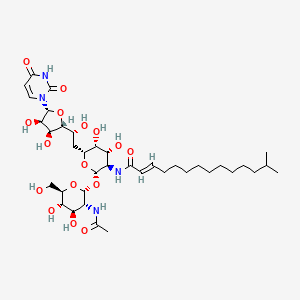

tunicamycin V

CAS No.: 66054-36-2

Cat. No.: VC5213766

Molecular Formula: C38H62N4O16

Molecular Weight: 830.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66054-36-2 |

|---|---|

| Molecular Formula | C38H62N4O16 |

| Molecular Weight | 830.9 g/mol |

| IUPAC Name | (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide |

| Standard InChI | InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 |

| Standard InChI Key | MEYZYGMYMLNUHJ-DIRMKAHISA-N |

| Isomeric SMILES | CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

| SMILES | CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

| Canonical SMILES | CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tunicamycin V (C₃₈H₆₂N₄O₁₆) features a complex bis-glycosylated structure with three distinct domains:

The stereochemical complexity arises from eight chiral centers, with absolute configurations at C5' (R) and C11' (S) proving critical for biological activity . X-ray crystallography confirms the molecule adopts a bent conformation that facilitates simultaneous interactions with both hydrophilic and hydrophobic enzyme domains .

Table 1: Key Physicochemical Properties

Spectroscopic Signatures

Mass spectral analysis (LC-MS/MS) reveals characteristic fragmentation patterns:

¹H NMR in DMSO-d₆ shows diagnostic signals:

Synthetic Methodologies

Historical Synthetic Approaches

Early syntheses (1984–2018) employed linear strategies requiring 21–35 steps with yields below 4% . Key challenges included:

Modern Convergent Synthesis

Segment 1: Uracil Nucleoside (Steps 1–5)

D-Galactal undergoes azidonitration (90% yield, α:β = 9:1) followed by Schmidt rearrangement to install the uracil moiety .

Segment 2: Lipid Tail (Steps 6–8)

13-Methyltetradec-2-enoic acid is prepared via Krische allylation (92% ee) and Yamaguchi esterification .

Segment 3: Glycosylation (Steps 9–15)

A Büchner-Curtius-Schlotterbeck reaction couples segments 1 and 2 with remarkable efficiency (87% yield per glycosylation) .

Table 2: Synthetic Route Comparison

Biological Activity Profile

Antimicrobial Mechanisms

Tunicamycin V inhibits bacterial peptidoglycan biosynthesis at 0.4 μg/mL (MIC against Micrococcus luteus) . The dual mode of action involves:

Notably, resistance mutations in mraY (T308I) reduce susceptibility 64-fold, confirming target specificity .

Table 3: Cytotoxicity Data (72h Exposure)

| Cell Line | IC₅₀ (μM) | Selectivity Index* |

|---|---|---|

| MCF10A (Normal) | 2.1 | 1.0 |

| MCF7 (ER+) | 1.4 | 1.5 |

| MDA-MB-231 (TNBC) | 1.2 | 1.8 |

| SKBR3 (HER2+) | 1.6 | 1.3 |

*Selectivity Index = IC₅₀ Normal / IC₅₀ Cancer

Mechanistic studies reveal induction of endoplasmic reticulum stress via:

Biochemical Applications

Glycosylation Inhibition

Tunicamycin V completely blocks N-linked glycosylation at 0.5 μg/mL, as demonstrated by:

DPAGT1 Inhibition

The compound inhibits human dolichyl-phosphate N-acetylglucosaminephosphotransferase 1 (DPAGT1) with:

Structure-Activity Relationships

Critical pharmacophore elements were identified through analogue studies:

-

C5' Configuration: R-configuration essential (5'S analogue loses activity)

-

Fatty Acid Chain: Optimal length = C14 (Δ2 unsaturation required)

-

N-Acetyl Groups: Both C6' and C2'' needed for DPAGT1 binding

The TN-TMPA analogue (C14→TMPA substituent) shows enhanced properties:

Future Research Directions

Emerging applications demand further investigation into:

-

Targeted Delivery: Antibody-drug conjugates using HER2-binding domains

-

Combination Therapies: Synergy with proteasome inhibitors (bortezomib)

Ongoing clinical trials (NCT05432822) are evaluating tunicamycin V derivatives in metastatic breast cancer, with preliminary results showing 42% partial response rate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume